molecular formula C16H20ClN3O2 B4427554 N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No. B4427554
M. Wt: 321.80 g/mol
InChI Key: AVFXHWZCJCTLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as AQ-I 246, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide 246 is not yet fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor plays a key role in the regulation of neuronal excitability, and modulation of this receptor has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
This compound 246 has been shown to have several biochemical and physiological effects in animal models. These include analgesic effects, anti-inflammatory effects, and neuroprotective effects. Additionally, this compound 246 has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide 246 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound 246 has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation is that this compound 246 is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide 246. One area of interest is in the development of this compound 246 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound 246 and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound 246 in humans.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide 246 has been studied for its potential therapeutic properties in several areas of research. One of the most promising applications is in the treatment of neuropathic pain, as this compound 246 has been shown to have analgesic effects in animal models. Additionally, this compound 246 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-10-5-1-2-6-11(10)19-15(21)9-14-16(22)20-13-8-4-3-7-12(13)18-14/h1-2,5-6,12-14,18H,3-4,7-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFXHWZCJCTLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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